![molecular formula C21H20O10 B12468652 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12468652.png)
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one is a complex organic compound known for its significant biological activities. This compound belongs to the flavonoid family, which is widely recognized for its antioxidant, anti-inflammatory, and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one typically involves multiple steps, including the formation of the chromen-4-one core and subsequent functionalization. Common synthetic routes include:
Aldol Condensation: This step involves the condensation of appropriate aldehydes and ketones to form the chromen-4-one core.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like hydrogen peroxide or osmium tetroxide.
Glycosylation: Attachment of the sugar moiety (oxan-2-yl) using glycosyl donors and catalysts like Lewis acids.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic routes for large-scale production. This includes:
Batch Processing: Conducting reactions in large reactors with controlled temperature and pressure.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium catalysts to reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the hydroxyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalysts, sodium borohydride.
Substitution: Halogens, alkylating agents, nucleophiles like amines and thiols.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced flavonoid derivatives.
Substitution: Various substituted flavonoid compounds.
科学研究应用
5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its role in cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects in treating cancer, inflammation, and oxidative stress-related diseases.
Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products.
作用机制
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Effects: Inhibits pro-inflammatory enzymes like cyclooxygenase and lipoxygenase, reducing inflammation.
Anticancer Properties: Induces apoptosis in cancer cells by modulating signaling pathways like PI3K/Akt and MAPK.
相似化合物的比较
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Naringenin: Exhibits strong antioxidant and anti-inflammatory activities.
Uniqueness
5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one is unique due to its specific hydroxylation pattern and glycosylation, which enhance its solubility and bioavailability compared to other flavonoids.
属性
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-7-14-17(27)18(28)19(29)21(31-14)16-11(25)5-10(24)15-12(26)6-13(30-20(15)16)8-1-3-9(23)4-2-8/h1-6,14,17-19,21-25,27-29H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEWCQFRYRRZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[(3Z)-1-Methyl-2-oxoindol-3-ylidene]amino}guanidine](/img/structure/B12468572.png)
![5,5-Dimethyl-3-[(phenylamino)methyl]imidazolidine-2,4-dione](/img/structure/B12468577.png)
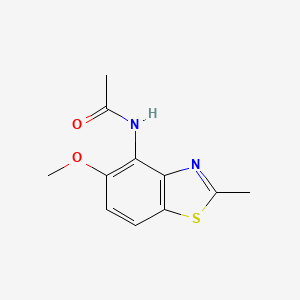
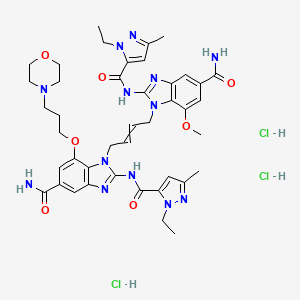
![N-(4-bromo-3-chlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12468585.png)
![N-{(2,4-dichlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}-N-methylacetamide](/img/structure/B12468594.png)
![Ethyl 2-[[3-(1,3-benzodioxol-5-yl)-1-oxo-2-propen-1-yl]amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B12468611.png)
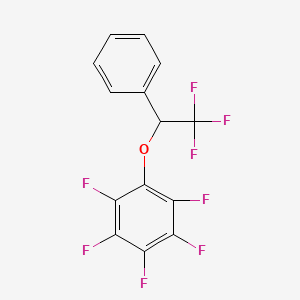
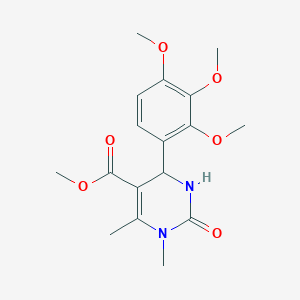
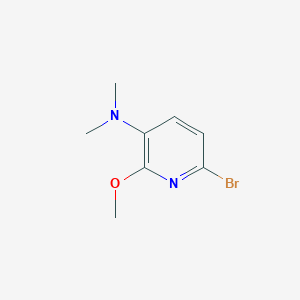
![{[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)furan-3-yl]methylidene}propanedinitrile](/img/structure/B12468639.png)
![8-nitro-11-oxo-11H-indeno[1,2-b]chromenium](/img/structure/B12468640.png)
![(2Z)-2-[2-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-YL)hydrazin-1-ylidene]-3-oxo-3-phenyl-N-(pyridin-3-YL)propanamide](/img/structure/B12468647.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12468656.png)
